1-(5-Bromopentyl)-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12BrN3 |
|---|---|
Molecular Weight |
218.09 g/mol |
IUPAC Name |
1-(5-bromopentyl)-1,2,4-triazole |
InChI |
InChI=1S/C7H12BrN3/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-5H2 |
InChI Key |
HWYYZWYRICEUDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Bromopentyl 1,2,4 Triazole
Precursor Selection and Rationales in 1-(5-Bromopentyl)-1,2,4-triazole Synthesis
The synthesis of this compound fundamentally relies on the selection of two key precursors: the 1,2,4-triazole (B32235) ring and a five-carbon chain with a leaving group.
The primary precursors for the synthesis of this compound are:
1,2,4-Triazole: This heterocycle serves as the nitrogen-rich core of the target molecule. Its availability and the presence of reactive nitrogen atoms make it an ideal starting point.
1,5-Dibromopentane: This difunctionalized alkane provides the pentyl chain and a bromine atom that acts as a leaving group in the alkylation reaction. The second bromine atom on the other end of the chain remains in the final product, conferring the "bromopentyl" characteristic.
The rationale for selecting these precursors is based on the well-established principles of nucleophilic substitution. The 1,2,4-triazole anion, formed in the presence of a base, acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,5-dibromopentane and displacing a bromide ion. The use of a dihaloalkane like 1,5-dibromopentane allows for the selective formation of the mono-alkylated product under controlled reaction conditions, leaving the second bromine atom intact for potential further chemical modifications.
Classical and Contemporary Synthetic Routes to this compound
The classical and most direct route to this compound is the N-alkylation of 1,2,4-triazole with 1,5-dibromopentane. This reaction is typically carried out in the presence of a base in a suitable solvent.
A significant challenge in the alkylation of 1,2,4-triazole is the potential for the formation of two regioisomers: the 1-substituted and the 4-substituted derivatives. However, studies on the alkylation of 1,2,4-triazole with alkyl halides have shown that the reaction often proceeds with a high degree of regioselectivity, favoring the formation of the 1-substituted isomer researchgate.net. The use of specific bases and solvents can further influence this selectivity.
A typical classical synthetic procedure involves the reaction of 1,2,4-triazole with an excess of 1,5-dibromopentane in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to facilitate the reaction.
| Precursors | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1,2,4-Triazole, 1,5-Dibromopentane | K2CO3 | DMF | Reflux | Several hours | >90% (for similar alkylations) | nih.gov |
| 1,2,4-Triazole, Alkyl Halide | DBU | THF | Ambient | - | High | researchgate.net |
| 1,2,4-Triazole, Dihaloalkane | K2CO3 | Acetone | - | - | Varies | nih.gov |
Contemporary approaches to the synthesis of N-alkylated triazoles often focus on improving reaction efficiency and simplifying work-up procedures. The use of strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to provide high yields of 1-substituted-1,2,4-triazoles under mild conditions researchgate.net.
Optimization Strategies and Process Intensification in this compound Synthesis
Optimization of the synthesis of this compound focuses on maximizing the yield of the desired 1-substituted isomer while minimizing reaction times and the formation of byproducts, such as the 4-substituted isomer and bis-triazolylpentane.
Key parameters for optimization include:
Choice of Base: The strength and steric hindrance of the base can significantly impact the regioselectivity of the alkylation. While common inorganic bases like potassium carbonate are effective, organic bases like DBU can offer improved yields and milder reaction conditions researchgate.net.
Solvent Selection: The polarity of the solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF and acetonitrile are commonly used.
Reaction Temperature: Increasing the temperature generally accelerates the reaction rate, but can also lead to the formation of undesired byproducts. Optimization involves finding a balance between reaction speed and selectivity.
Stoichiometry of Reactants: Using an excess of 1,5-dibromopentane can help to minimize the formation of the bis-alkylated product where two triazole rings are attached to the same pentyl chain.
Process intensification techniques, such as the use of microwave irradiation, have been successfully applied to the synthesis of N-alkylated triazoles. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.
Emerging Synthetic Techniques and Green Chemistry Approaches for this compound
In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic routes for compounds like this compound.
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for the rapid and efficient synthesis of 1-alkyl-1,2,4-triazole derivatives. The use of microwave irradiation in conjunction with ionic liquids as solvents has been shown to provide excellent yields of the desired product in a short period organic-chemistry.org. The base-ionic liquid combination can often be recycled, further enhancing the green credentials of the method.
| Technique | Reagents | Solvent | Conditions | Advantages | Reference |
| Microwave-assisted synthesis | K2CO3 | Ionic Liquid (hexylpyridinium bromide) | 80°C, 10 min | High yield, short reaction time, recyclable solvent | organic-chemistry.org |
Phase-Transfer Catalysis (PTC): The N-alkylation of triazoles can be efficiently carried out under phase-transfer catalysis conditions. This method often involves the use of a quaternary ammonium salt as the catalyst, which facilitates the transfer of the triazole anion from an aqueous or solid phase to an organic phase containing the alkylating agent. This can lead to milder reaction conditions and easier product isolation.
The development of these emerging techniques offers promising avenues for the synthesis of this compound with improved efficiency, reduced environmental impact, and greater adherence to the principles of sustainable chemistry.
Chemical Reactivity and Transformation Pathways of 1 5 Bromopentyl 1,2,4 Triazole
Nucleophilic Substitution Reactions Involving the Bromopentyl Moiety of 1-(5-Bromopentyl)-1,2,4-triazole
The primary reaction pathway for the bromopentyl portion of the molecule is nucleophilic substitution, predominantly following an SN2 mechanism. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reaction is fundamental to elongating the alkyl chain or introducing new functional groups at the terminal position, thereby modifying the compound's physical and biological properties.
The general reaction involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the bromide ion. The presence of the 1,2,4-triazole (B32235) ring at the other end of the chain does not sterically hinder this reaction. Common nucleophiles that can be employed include azides, cyanides, hydroxides, alkoxides, and amines. For instance, reaction with sodium azide (B81097) provides a straightforward route to the corresponding 5-azidopentyl derivative, which can be further reduced to an amino group. nih.govnih.govresearchgate.net This particular transformation is a key step in the synthesis of more complex molecules, including potential pharmaceutical agents. nih.gov
The efficiency of these substitution reactions can be influenced by the choice of solvent, with polar aprotic solvents like DMSO known to facilitate SN2 reactions. nih.gov
Table 1: Examples of Nucleophilic Substitution on this compound
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-(5-Azidopentyl)-1,2,4-triazole |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 1-(5-Cyanopentyl)-1,2,4-triazole |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 1-(5-Hydroxypentyl)-1,2,4-triazole |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 1-(5-Methoxypentyl)-1,2,4-triazole |
| Ammonia (NH₃) | Ammonia | 1-(5-Aminopentyl)-1,2,4-triazole |
Reactions of the 1,2,4-Triazole Heterocyclic Ring System in this compound
The 1,2,4-triazole ring in the title compound is an aromatic system with distinct reactive sites. While the C3 and C5 carbons are generally electron-deficient, the nitrogen atoms possess lone pairs of electrons, making them nucleophilic centers. chemicalbook.com
A primary reaction of 1-substituted 1,2,4-triazoles is quaternization. The N4 nitrogen atom is the most nucleophilic site and can readily react with electrophiles, such as alkyl halides, to form quaternary triazolium salts. nih.govresearchgate.net For example, treatment of a 1-alkyl-1,2,4-triazole with an alkyl iodide leads to the formation of a 1,4-dialkyl-1,2,4-triazolium iodide salt. nih.govresearchgate.net This reaction is often carried out at elevated temperatures and can proceed in high yield. nih.gov These resulting ionic liquids have applications in various fields of chemistry.
Electrophilic substitution on the carbon atoms of the triazole ring is difficult due to their electron-deficient nature. chemicalbook.com However, under strongly basic conditions, it is possible to deprotonate one of the ring carbons (C3 or C5), which can then act as a nucleophile.
Cross-Coupling Reactions and Transition Metal-Catalyzed Transformations Utilizing this compound
Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.
Coupling at the Bromopentyl Chain: The C(sp³)-Br bond of the bromopentyl group can participate in certain cross-coupling reactions, although this is often more challenging than with C(sp²)-Br bonds. The Mizoroki-Heck reaction, which couples alkyl halides with alkenes, has been developed for unactivated primary and secondary alkyl bromides. nih.govrsc.org These reactions often proceed through a radical mechanism initiated by the palladium catalyst. rsc.org Similarly, Suzuki-Miyaura coupling reactions, which pair organoboron compounds with organic halides, have been successfully applied to unactivated secondary alkyl halides and can be performed under mild conditions. organic-chemistry.orgnumberanalytics.com These methods could potentially be used to couple the bromopentyl chain with various aryl or vinyl partners.
Coupling at the Triazole Ring: A more common strategy involves modifying the triazole ring itself to participate in cross-coupling. While the parent compound does not have a suitable leaving group on the triazole ring, halogenation of the ring (e.g., at the C3 or C5 position) would create a substrate ripe for cross-coupling. Suzuki-Miyaura reactions are widely used to couple halo-triazoles with boronic acids to form aryl- or vinyl-substituted triazoles. wikipedia.orgjk-sci.comlibretexts.org Heck reactions can also be employed to couple halo-triazoles with alkenes. organic-chemistry.orgacs.org
Table 2: Potential Cross-Coupling Reactions for Derivatives of this compound
| Coupling Reaction | Substrate Type | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | C(sp³)-Br (on chain) | Arylboronic acid | Pd catalyst / Ligand / Base | Aryl-substituted pentyl-triazole |
| Heck | C(sp³)-Br (on chain) | Alkene (e.g., Styrene) | Pd catalyst / Ligand / Base | Alkene-substituted pentyl-triazole |
| Suzuki-Miyaura | C(sp²)-Br (on ring) | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted triazole |
Cycloaddition Reactions and Other Pericyclic Processes Involving this compound
The aromatic 1,2,4-triazole ring in this compound is generally unreactive in cycloaddition reactions. Its aromatic stability makes it a poor diene or dienophile. However, the synthesis of the 1,2,4-triazole ring system itself often involves a formal [3+2] cycloaddition reaction. researchgate.netmdpi.com For instance, the reaction of nitrile imines with nitriles is a common method for constructing the triazole ring. mdpi.com
Furthermore, specific derivatives of 1,2,4-triazoles are exceptionally reactive in cycloadditions. For example, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is one of the most reactive dienophiles known and readily participates in Diels-Alder reactions with a wide range of dienes. While this compound would not undergo these reactions directly, its triazole ring serves as a stable scaffold that could be chemically transformed into more reactive species if desired.
Photochemical methods have also been developed for the synthesis of 1,2,4-triazoles, involving the cycloaddition of an azomethine ylide intermediate with a nitrile. rsc.orgrsc.org
Rearrangement Reactions and Fragmentations of this compound
Rearrangement reactions provide pathways to isomeric structures that might not be accessible through direct synthesis. For N-substituted 1,2,4-triazoles, a notable transformation is the thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to the more thermodynamically stable 1-alkyl-1H-1,2,4-triazoles. researchgate.netnih.govscispace.com This reaction is believed to proceed through an intermolecular nucleophilic displacement mechanism, potentially involving an ion-pair intermediate. researchgate.netnih.gov Studies using chiral alkyl groups have shown that the reaction proceeds with inversion of configuration, supporting an SN2-type mechanism. scispace.com While the title compound is a 1-substituted triazole, understanding this rearrangement is crucial as it highlights the dynamic nature of alkyl group positions on the triazole ring under thermal stress. A similar rearrangement has been observed for allyl-substituted triazoles. nih.govdoaj.org
Fragmentation of this compound would typically be observed under mass spectrometry conditions. Likely fragmentation pathways would include cleavage of the pentyl chain, particularly alpha-cleavage next to the triazole nitrogen, and loss of the bromine atom or HBr.
Derivatization Strategies and Analog Generation from 1 5 Bromopentyl 1,2,4 Triazole
Functional Group Interconversion and Modification of the Bromopentyl Chain
The alkyl bromide in the pentyl chain is a highly useful functional group for nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, thereby altering the physicochemical properties of the parent molecule.
One of the most common modifications involves the reaction of 1-(5-Bromopentyl)-1,2,4-triazole with various nucleophiles. For instance, treatment with sodium azide (B81097) leads to the formation of 1-(5-azidopentyl)-1,2,4-triazole, a key intermediate for click chemistry reactions. Similarly, reaction with potassium cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The introduction of sulfur-containing moieties can be achieved through reaction with thiourea (B124793) followed by hydrolysis to yield the corresponding thiol, or with various thiolates to form thioethers.
These transformations are fundamental in creating a library of derivatives with distinct functionalities at the terminus of the pentyl chain, which can then be used for further conjugation or to modulate biological activity.
Table 1: Examples of Nucleophilic Substitution Reactions on the Bromopentyl Chain
| Nucleophile | Reagent Example | Product |
| Azide | Sodium Azide (NaN₃) | 1-(5-Azidopentyl)-1,2,4-triazole |
| Cyanide | Potassium Cyanide (KCN) | 6-(1H-1,2,4-Triazol-1-yl)hexanenitrile |
| Thiocyanate | Potassium Thiocyanate (KSCN) | 1-(5-Thiocyanatopentyl)-1,2,4-triazole |
| Hydroxide | Sodium Hydroxide (NaOH) | 5-(1H-1,2,4-Triazol-1-yl)pentan-1-ol |
| Amines | Ammonia, Primary/Secondary Amines | N-Substituted 5-(1H-1,2,4-Triazol-1-yl)pentan-1-amines |
Synthesis of Novel Triazole Derivatives via Reactions at the Triazole Ring
While the bromopentyl chain is a primary site for modification, the 1,2,4-triazole (B32235) ring itself can undergo further reactions, although it is generally less reactive than the alkyl bromide. The nitrogen atoms in the triazole ring can, under specific conditions, participate in reactions such as quaternization.
For example, the N4 position of the 1,2,4-triazole ring can be alkylated using a potent alkylating agent, leading to the formation of a cationic triazolium salt. These triazolium salts are of particular interest as precursors for N-heterocyclic carbenes (NHCs), which are powerful catalysts in organic synthesis. The synthesis of these salts often requires forcing conditions and a highly reactive electrophile, given the reduced nucleophilicity of the triazole ring once substituted at the N1 position.
Design and Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold
The dual functionality of this compound makes it an excellent building block for the synthesis of more complex molecular architectures. The bromopentyl chain can act as a linker to connect the triazole moiety to other molecules or surfaces.
For example, derivatives of this compound have been used in the synthesis of bitriazole-based antifungal agents. By reacting two equivalents of a triazole with a dihaloalkane, or by coupling two molecules of a monohaloalkyl triazole, symmetrical bis-triazole compounds can be formed. These molecules often exhibit enhanced biological activity compared to their monomeric counterparts.
Furthermore, the azido (B1232118) derivative, 1-(5-azidopentyl)-1,2,4-triazole, is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction allows for the efficient and specific ligation of the triazole-containing scaffold to molecules bearing a terminal alkyne. This strategy has been employed to synthesize complex conjugates, including peptidomimetics, glyco-conjugates, and functionalized polymers.
Applications of 1 5 Bromopentyl 1,2,4 Triazole As a Versatile Synthetic Building Block
Utilization of 1-(5-Bromopentyl)-1,2,4-triazole in Multi-Step Organic Synthesis
The bifunctional nature of this compound makes it an invaluable tool for chemists in multi-step synthetic sequences. The presence of a terminal bromine atom on the pentyl chain provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups. Simultaneously, the 1,2,4-triazole (B32235) ring can participate in various coupling reactions or act as a stable scaffold, guiding the assembly of more intricate molecular architectures. nih.gov
This dual reactivity allows for a modular approach to synthesis. For instance, the bromo group can be displaced by nucleophiles such as amines, thiols, or azides to introduce new functionalities. Subsequently, the triazole ring can be further modified or used as a coordination site for metal catalysts, enabling a diverse range of chemical transformations. This step-wise reactivity is crucial for the efficient and controlled synthesis of complex target molecules.
| Feature | Description | Synthetic Advantage |
| Terminal Bromine | A good leaving group for nucleophilic substitution. | Enables the introduction of various functional groups (e.g., -NH2, -SH, -N3, -CN). |
| Pentyl Linker | A flexible five-carbon chain. | Provides spatial separation between the triazole ring and the attached functional group, which can be crucial for biological activity or material properties. |
| 1,2,4-Triazole Ring | A stable aromatic heterocycle. | Can act as a rigid scaffold, a ligand for metal complexes, or a pharmacophore in bioactive molecules. nih.gov |
Role of this compound in the Construction of Advanced Heterocyclic Compounds
The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically used drugs, valued for its metabolic stability and ability to engage in hydrogen bonding. nih.gov this compound serves as an excellent starting material for the synthesis of more complex, advanced heterocyclic compounds. The bromopentyl chain acts as a handle to introduce the triazole core into larger molecular systems.
For example, through intramolecular cyclization reactions, the pentyl chain can be used to form new rings, leading to the creation of fused or bridged heterocyclic systems. Furthermore, the triazole ring itself can be a precursor to other heterocyclic structures through ring-transformation reactions. The ability to build upon the this compound framework allows for the generation of novel chemical entities with potential applications in medicinal chemistry. nih.govnih.gov
| Starting Material | Reagent | Resulting Heterocycle | Potential Application |
| This compound | Diamine | Triazole-containing macrocycle | Ion sensing, catalysis |
| This compound | Sodium azide (B81097), followed by an alkyne | Bistriazole derivative | Ligand for metal complexes |
| This compound | Intramolecular cyclization catalyst | Fused triazolo-piperidine | Bioactive molecule scaffold |
Contribution to the Synthesis of Complex Organic Frameworks and Supramolecular Structures
The defined geometry and coordination properties of the 1,2,4-triazole ring, combined with the flexible linker of the pentyl chain, make this compound a valuable component in the design of complex organic frameworks (COFs) and supramolecular assemblies. The triazole nitrogen atoms can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) with tailored pore sizes and functionalities.
In supramolecular chemistry, the ability of the triazole ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, is exploited to direct the self-assembly of molecules into well-defined architectures. The bromopentyl chain allows for the covalent attachment of this assembling unit to other molecular components, enabling the construction of intricate supramolecular structures like rotaxanes and catenanes.
Application of this compound as a Precursor in Materials Science
In the realm of materials science, this compound is utilized as a precursor for the synthesis of functional materials. The reactive bromo group allows for its grafting onto polymer backbones or surfaces, thereby imparting the properties of the triazole ring to the material. For example, polymers functionalized with triazole units can exhibit enhanced thermal stability, flame retardancy, or metal-coordinating capabilities.
A patent highlights the use of 1,2,4-triazole amides as effective pesticidal agents, suggesting a potential application for derivatives of this compound in agrochemicals. vulcanchem.com The lipophilicity conferred by the bromopentyl chain may enhance the compound's persistence in soil or its uptake by plants. vulcanchem.com Furthermore, the incorporation of this compound into polymer matrices could lead to materials with controlled-release properties for agrochemical applications. The development of triazole-containing polymers is an active area of research with potential applications in coatings, membranes, and electronic devices. google.com
Mechanistic Investigations and Reaction Dynamics of 1 5 Bromopentyl 1,2,4 Triazole Transformations
Kinetic Studies and Reaction Rate Analysis of 1-(5-Bromopentyl)-1,2,4-triazole Reactions
No specific kinetic studies or reaction rate analyses for transformations involving this compound have been identified in the available literature. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst) to determine the rate law and activation parameters of the reactions. This information is crucial for understanding the reaction mechanism and optimizing reaction conditions.
Spectroscopic Elucidation of Reaction Intermediates and Transition States in this compound Chemistry
There is no available research that specifically details the spectroscopic elucidation of reaction intermediates or transition states in the chemistry of this compound. Spectroscopic techniques such as in-situ NMR, IR, and mass spectrometry are powerful tools for identifying transient species that are formed during a chemical reaction, providing direct evidence for proposed reaction pathways.
Theoretical and Computational Chemistry Analyses of this compound Reactivity and Properties
While computational studies are common for the 1,2,4-triazole (B32235) scaffold, specific theoretical and computational analyses for this compound are not found in the reviewed literature.
Density Functional Theory (DFT) Calculations for Reaction Pathways
No specific Density Functional Theory (DFT) calculations for the reaction pathways of this compound have been published. DFT is a computational method used to investigate the electronic structure of molecules and to calculate properties such as reaction energies, activation barriers, and the geometries of transition states, thereby providing a detailed picture of the reaction mechanism at the molecular level.
Molecular Orbital Analysis and Electronic Structure Studies
Specific molecular orbital analysis and electronic structure studies for this compound are not available. Such studies would provide insights into the distribution of electrons within the molecule, identifying the frontier molecular orbitals (HOMO and LUMO) which are key to understanding its reactivity towards electrophiles and nucleophiles.
Solvent Effects and Catalytic Influences on this compound Reactions
There is a lack of published research on the specific effects of solvents and catalysts on the reactions of this compound. The choice of solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. Similarly, catalysts can provide alternative, lower-energy reaction pathways, and understanding their influence is fundamental to synthetic chemistry.
Advanced Characterization Techniques in Research on 1 5 Bromopentyl 1,2,4 Triazole Derivatives
Spectroscopic Methods for Comprehensive Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)
Spectroscopic techniques are paramount in delineating the molecular structure of 1-(5-Bromopentyl)-1,2,4-triazole derivatives. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly indispensable tools for providing detailed atomic-level and molecular weight information, respectively.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. In the analysis of this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the protons of the triazole ring and the bromopentyl chain. The protons on the triazole ring typically appear as singlets in the aromatic region of the spectrum. The protons of the pentyl chain will exhibit characteristic multiplets, with their chemical shifts influenced by the adjacent bromine atom and the triazole ring.
Similarly, the ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule. The carbon atoms of the triazole ring resonate at specific chemical shifts, while the carbons of the bromopentyl chain can be distinguished based on their electronic environment. The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.
Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule with high precision, which in turn confirms its molecular formula, C₇H₁₂BrN₃. vulcanchem.com The mass spectrum will show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns observed in the mass spectrum can also offer valuable structural information by revealing how the molecule breaks apart under ionization.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for triazole protons (singlets), and multiplets for the five CH₂ groups of the bromopentyl chain. |
| ¹³C NMR | Resonances for triazole carbons and the five distinct carbons of the bromopentyl chain. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight (218.09 g/mol ) and a characteristic bromine isotopic pattern. vulcanchem.com |
X-ray Crystallography for Solid-State Structural Analysis and Crystal Engineering
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis can reveal the exact conformation of the bromopentyl chain and the orientation of the triazole ring.
The solid-state structure is crucial for understanding how these molecules pack in a crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. In the case of bromo-substituted triazoles, halogen bonding may also play a role in the crystal packing. The data obtained from X-ray crystallography, such as the crystal system and space group, are vital for crystal engineering, where the goal is to design and synthesize crystalline materials with specific properties. For instance, studies on substituted 1,2,4-triazolo derivatives have reported various crystal systems, including triclinic and monoclinic, depending on the nature of the substituents. mdpi.com
| Parameter | Example Data for a Substituted 1,2,4-Triazole (B32235) Derivative mdpi.com |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å |
| Angles | α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° |
Chromatographic and Separation Science Methodologies for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of synthesized this compound derivatives and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. By selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition, it is possible to separate the target compound from starting materials, by-products, and other impurities. nih.gov The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification.
Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile derivatives. It allows for the separation of components in a mixture and provides their mass spectra for identification. The completeness of reactions and the individuality of the resulting compounds are often monitored using these chromatographic methods. chemicalbook.com
| Technique | Application in this compound Research |
| HPLC | Purity assessment, isolation, and quantification. |
| GC-MS | Separation and identification of volatile components and impurities. |
| TLC | Rapid monitoring of reaction progress and preliminary purity checks. |
Other Advanced Analytical Techniques Applied to this compound Research
In addition to the primary techniques mentioned above, other analytical methods contribute to a comprehensive characterization of this compound derivatives.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-N, N-N, and C-Br bonds. While not providing a detailed structural map like NMR, IR spectroscopy serves as a quick and valuable tool for confirming the presence of key functional moieties.
Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula to verify the purity and composition of the synthesized compound. This technique is often used in conjunction with high-resolution mass spectrometry to definitively establish the molecular formula. researchgate.net
Future Research Directions and Potential Innovations in 1 5 Bromopentyl 1,2,4 Triazole Chemistry
Exploration of Novel Synthetic Applications and Methodologies
The presence of a terminal bromine atom on the pentyl chain of 1-(5-Bromopentyl)-1,2,4-triazole makes it a highly versatile intermediate for a variety of synthetic transformations. Future research is likely to focus on leveraging this reactivity to develop novel molecules and synthetic pathways.
One promising area of exploration is the use of this compound in nucleophilic substitution reactions. The bromo group can be readily displaced by a wide range of nucleophiles, including amines, thiols, azides, and cyanides. This allows for the straightforward introduction of diverse functional groups, leading to the synthesis of new families of triazole derivatives with tailored properties. For instance, reaction with primary or secondary amines could yield amino-alkyl-triazoles, which are of interest in medicinal chemistry.
Furthermore, the bromoalkyl moiety can serve as a precursor for organometallic reagents, such as Grignard or organolithium reagents. The formation of these intermediates would enable the creation of new carbon-carbon bonds, significantly expanding the molecular complexity of the resulting triazole derivatives. This could be particularly useful for the synthesis of compounds with potential applications in drug discovery and materials science.
The 1,2,4-triazole (B32235) ring itself offers opportunities for further functionalization. While the N-alkylation is already established, future research could explore electrophilic substitution on the carbon atoms of the triazole ring under specific conditions, leading to the synthesis of polysubstituted triazoles with unique electronic and steric properties.
Development of New Catalytic Transformations Involving this compound
The 1,2,4-triazole nucleus is known to act as a ligand in coordination chemistry, and this property can be exploited in the development of novel catalytic systems. nih.gov The nitrogen atoms of the triazole ring can coordinate to a variety of transition metals, creating catalysts with specific activities and selectivities.
Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic performance in various organic transformations. The pentyl chain could influence the solubility and steric environment of the catalytic center, potentially leading to improved performance compared to existing triazole-based catalysts.
Moreover, the bromoalkyl group can be used to immobilize the triazole ligand onto a solid support, such as a polymer or silica gel. This would lead to the development of heterogeneous catalysts that can be easily recovered and reused, which is a key principle of green chemistry. nih.gov These supported catalysts could find applications in a range of industrial processes, including cross-coupling reactions, hydrogenations, and oxidations.
Another area of interest is the development of organocatalysts based on the this compound scaffold. The triazole ring can act as a hydrogen bond donor or acceptor, and this property can be utilized to catalyze reactions such as Michael additions and aldol reactions. nih.gov The bromoalkyl chain could be modified to introduce additional functional groups that can participate in the catalytic cycle, leading to the development of highly efficient and selective organocatalysts.
Integration of this compound into Emerging Fields of Chemical Research
The unique structural features of this compound make it a promising candidate for integration into several emerging fields of chemical research, including nanotechnology and medicinal chemistry.
In nanotechnology, the ability of the triazole ring to coordinate with metal ions and the reactivity of the bromoalkyl chain could be utilized in the synthesis and functionalization of nanoparticles. researchgate.net For example, this compound could be used to stabilize metal nanoparticles, preventing their aggregation and controlling their size and shape. The bromo group could then be used to attach these nanoparticles to other molecules or surfaces, creating new nanomaterials with tailored properties for applications in catalysis, sensing, and biomedical imaging.
In medicinal chemistry, 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, and antiviral properties. nih.govnih.govresearchgate.net The this compound scaffold could serve as a starting point for the development of new therapeutic agents. The bromopentyl chain can act as a linker to attach the triazole moiety to other pharmacophores, leading to the creation of hybrid molecules with enhanced potency and selectivity. researchgate.net The lipophilic nature of the pentyl chain could also improve the pharmacokinetic properties of the resulting drug candidates.
Pioneering New Applications in Advanced Materials Science and Functional Materials Development
The development of advanced materials with specific functions is a major focus of modern chemistry, and this compound has the potential to be a valuable building block in this field. Its bifunctional nature, with a reactive alkyl halide and a stable heterocyclic ring, allows for its incorporation into a variety of material architectures.
One area of significant potential is in the synthesis of functional polymers. The bromoalkyl group can be used as an initiator for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with triazole-containing side chains. researchgate.net These polymers could exhibit interesting properties, such as thermal stability, flame retardancy, and the ability to coordinate with metal ions. Such materials could find applications as coatings, membranes, and in electronic devices.
Another promising application is in the development of corrosion inhibitors. Triazole derivatives are known to be effective corrosion inhibitors for various metals and alloys due to their ability to adsorb on the metal surface and form a protective film. ijcsi.promdpi.comonepetro.org The this compound molecule, with its nitrogen-rich triazole ring and a flexible alkyl chain, is an excellent candidate for this application. The triazole ring can coordinate with the metal surface, while the alkyl chain can enhance the formation of a dense and hydrophobic protective layer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
